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Compound of Interest

Compound Name: 3-(4-Pentylphenyl)azetidine

Cat. No.: B15336870

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
(NMR, IR, MS) for the novel compound 3-(4-Pentylphenyl)azetidine. It includes detailed,
adaptable experimental protocols for its synthesis and spectroscopic characterization, crucial
for its application in research and drug development.

Predicted Spectroscopic Data

Due to the novel nature of 3-(4-Pentylphenyl)azetidine, experimental spectroscopic data is
not readily available. The following data tables are predicted based on established principles of
spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H and 3C NMR Data for 3-(4-Pentylphenyl)azetidine
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1H NMR (Predicted)

13C NMR (Predicted)

Chemical Shift (ppm) Description Chemical Shift (ppm) Description
7.20-7.30 (d, 2H, Ar-H) 142.0 Ar-C (quaternary)
7.10-7.20 (d, 2H, Ar-H) 129.0 Ar-CH
3.80-3.90 (t, 2H, Azetidine-CHz) 127.0 Ar-CH
3.60-3.70 (t, 2H, Azetidine-CH2) 138.0 Ar-C (quaternary)
3.50-3.60 (m, 1H, Azetidine-CH) 55.0 Azetidine-CH2
2.55-2.65 (t, 2H, Pentyl-CH2) 35.5 Azetidine-CH
1.55-1.65 (m, 2H, Pentyl-CHz) 31.5 Pentyl-CH2
1.25-1.40 (m, 4H, Pentyl-CH 31.0 Pentyl-CH:

X2)
0.85-0.95 (t, 3H, Pentyl-CHs) 22.5 Pentyl-CH2
~2.0 (broad s) (1H, NH) 14.0 Pentyl-CHs

Predicted in CDCIz at 400 MHz for *H and 100 MHz for 13C.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for 3-(4-Pentylphenyl)azetidine
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Wavenumber (cm~?)

Functional Group

Vibration Mode

3300-3400 N-H Stretching (secondary amine)
3000-3100 C-H (Aromatic) Stretching
2850-2960 C-H (Aliphatic) Stretching

1600-1620, 1480-1520

C=C (Aromatic)

Ring Stretching

810-840

C-H (Aromatic)

Out-of-plane bending (para-
disubstituted)

1100-1200

C-N

Stretching

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for 3-(4-Pentylphenyl)azetidine

m/z Predicted Fragment lon Notes
217 [M]* Molecular lon

Loss of a methyl radical from
202 [M - CHs]* )

the pentyl chain

Loss of an ethyl radical from
188 [M - CzHs]* ]

the pentyl chain

Loss of a propyl radical from
174 [M - CsH7]* .

the pentyl chain

Loss of a butyl radical from the
160 [M - CaHo]* pentyl chain (Benzylic

cleavage)

Tropylium ion, a common
91 [C7HA]*

fragment for alkylbenzenes

Predicted for Electron lonization (El) Mass Spectrometry.
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Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and spectroscopic analysis of
3-(4-Pentylphenyl)azetidine.

Synthesis of 3-(4-Pentylphenyl)azetidine via Suzuki
Coupling

This procedure outlines a plausible synthetic route to 3-(4-Pentylphenyl)azetidine utilizing a
Suzuki-Miyaura cross-coupling reaction.

Materials:

» N-Boc-3-iodoazetidine

e 4-Pentylphenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
o Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3)

e 1,4-Dioxane (anhydrous)

o Water (degassed)

e Toluene

 Trifluoroacetic acid (TFA)

¢ Dichloromethane (DCM)

» Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate (MgSQOa)
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Procedure:

e Coupling Reaction:

To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-
iodoazetidine (1 equivalent), 4-pentylphenylboronic acid (1.2 equivalents), palladium(ll)
acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

Add anhydrous 1,4-dioxane and a 2M agueous solution of potassium carbonate (3
equivalents).

Degas the mixture by bubbling argon through it for 15 minutes.

Heat the reaction mixture to 80-90°C and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-
(4-pentylphenyl)azetidine.

» Deprotection:

o

[e]

(¢]

[¢]

Dissolve the purified N-Boc-3-(4-pentylphenyl)azetidine in dichloromethane.
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the deprotection by TLC.
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o Once complete, carefully neutralize the reaction with a saturated aqueous solution of
sodium bicarbonate.

o Extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure to yield 3-(4-pentylphenyl)azetidine.

NMR Spectroscopy Protocol

Instrumentation:
e 400 MHz (or higher) NMR spectrometer
Sample Preparation:

e Dissolve 5-10 mg of 3-(4-Pentylphenyl)azetidine in approximately 0.6 mL of deuterated
chloroform (CDCI3).[1]

o Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the sample into the spectrometer.

e Tune and shim the probe to optimize the magnetic field homogeneity.
e Acquire a *H NMR spectrum using a standard pulse sequence.

e Acquire a 3C NMR spectrum with proton decoupling.

e Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including
Fourier transformation, phase correction, and baseline correction.

o Reference the spectra to the residual solvent peak of CDCls (& = 7.26 ppm for *H and o =
77.16 ppm for 3C).
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IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Instrumentation:
o FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid or liquid sample of 3-(4-Pentylphenyl)azetidine directly
onto the ATR crystal.[2][3]

e For a solid sample, apply pressure using the instrument's press to ensure good contact
between the sample and the crystal.[3]

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electron lonization - El)

Instrumentation:

o Mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-
MS) or with a direct insertion probe.

Sample Preparation (for GC-MS):
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o Prepare a dilute solution of 3-(4-Pentylphenyl)azetidine in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

Data Acquisition:

¢ Introduce the sample into the ion source. For GC-MS, the sample is vaporized and
separated on the GC column before entering the mass spectrometer.

e The sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

e A mass spectrum is generated by plotting the relative abundance of the ions as a function of
their m/z ratio.

Visualization of a Relevant Biological Pathway

For professionals in drug development, understanding the interaction of novel compounds with
biological pathways is paramount. Azetidine-containing molecules are of significant interest as
potential modulators of various signaling cascades implicated in disease. The PISK/Akt/mTOR
pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is
a hallmark of many cancers, making it a key target for drug discovery.[4][5][6][7][8][9]

Cell Growth &
Proliferation

mTORC1

mTORC2
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Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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